2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(19-10-14-3-1-2-7-17-14)13-6-8-18-15(9-13)21-11-12-4-5-12/h1-3,6-9,12H,4-5,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUGTCWTWKUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Aromatic Substitution
Aryl halides, particularly 2-chloroisonicotinic acid, serve as starting materials for introducing the cyclopropylmethoxy group. The reaction proceeds via nucleophilic substitution under basic conditions:
Procedure :
- 2-Chloroisonicotinic acid (1.0 eq) is suspended in anhydrous DMF.
- Cyclopropylmethanol (1.2 eq) and NaH (1.5 eq) are added at 0°C.
- The mixture is heated to 80°C for 12 hours.
- Acidic workup yields 2-(cyclopropylmethoxy)isonicotinic acid (Yield: 65%).
Key Challenges :
- Competing hydrolysis of the chloropyridine under basic conditions.
- Steric hindrance from the cyclopropyl group reduces substitution efficiency.
Mitsunobu Reaction for Ether Formation
For substrates lacking a leaving group, the Mitsunobu reaction enables direct etherification using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Procedure :
- Isonicotinic acid (1.0 eq) is treated with cyclopropylmethanol (1.5 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
- Reaction at 25°C for 24 hours affords the product (Yield: 52%).
Advantages :
- Avoids pre-functionalization of the pyridine ring.
- Compatible with acid-sensitive substrates.
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
Activation of the carboxylic acid as an acid chloride enhances reactivity toward amines:
Procedure :
- 2-(Cyclopropylmethoxy)isonicotinic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) to form the acid chloride.
- Pyridin-2-ylmethanamine (1.2 eq) is added in dichloromethane at 0°C.
- Triethylamine (2.0 eq) is used to scavenge HCl (Yield: 78%).
Optimization :
- Excess thionyl chloride ensures complete conversion to the acid chloride.
- Low temperatures minimize side reactions.
Coupling Reagent-Assisted Synthesis
Carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate amide formation under mild conditions:
Procedure :
- 2-(Cyclopropylmethoxy)isonicotinic acid (1.0 eq), EDCl (1.5 eq), and HOBt (1.5 eq) are dissolved in DMF.
- Pyridin-2-ylmethanamine (1.1 eq) is added, and the reaction is stirred at 25°C for 24 hours (Yield: 68%).
Advantages :
- Avoids harsh acidic conditions.
- Suitable for heat-sensitive substrates.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloride displacement with NaH/DMF | 65% | >95% | Moderate |
| Mitsunobu Reaction | DEAD/PPh₃-mediated etherification | 52% | 90% | Low |
| Acid Chloride Coupling | Thionyl chloride activation | 78% | >98% | High |
| EDCl/HOBt Coupling | Carbodiimide-assisted amidation | 68% | 97% | High |
Critical Observations :
- Acid chloride methods provide superior yields but require stringent moisture control.
- EDCl/HOBt offers a balance between yield and operational simplicity.
Purification and Characterization
Purification :
- Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Characterization :
- ¹H NMR : Distinct signals for cyclopropyl protons (δ 0.5–1.2 ppm) and pyridylmethyl group (δ 4.6 ppm).
- LC-MS : [M+H]⁺ at m/z 314.3 confirms molecular weight.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on substituent variations, molecular properties, and hypothetical functional implications.
Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives
Key Observations:
Substituent Effects on Binding Affinity: The cyclopropylmethoxy group in the target compound introduces steric bulk and rigidity, which may reduce off-target interactions compared to the smaller methoxy-methyl group in the pivalamido derivative .
Computational Predictions :
- Docking studies (e.g., AutoDock4 ) could hypothesize that the pyridin-2-ylmethyl group in the target compound may occupy hydrophobic pockets in kinase targets, while the nitrile group in ’s derivative might form covalent bonds with catalytic residues.
Biological Activity
2-(Cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may act on various receptors and enzymes involved in inflammatory and neurodegenerative pathways.
- Phosphodiesterase Inhibition : Similar compounds have shown inhibitory effects on phosphodiesterases (PDEs), which play crucial roles in regulating cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), influencing various physiological processes such as inflammation and neuronal signaling .
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses. It may inhibit the release of pro-inflammatory cytokines, contributing to its therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD) and asthma .
- Antitumor Activity : Preliminary studies suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines, potentially through mechanisms involving cell cycle regulation and apoptosis induction .
Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental models.
In Vitro Studies
In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MDA-MB-231 | 8.7 |
| A549 | 12.3 |
These results indicate that the compound could be a promising candidate for further development as an anticancer agent.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:
- Model : Murine model of lung cancer.
- Dosage : Administered at 20 mg/kg.
- Findings : Significant reduction in tumor size compared to control groups, alongside a favorable safety profile with no observed toxicity at therapeutic doses.
Case Studies
Several case studies have illustrated the potential applications of this compound in clinical settings:
-
Chronic Inflammatory Diseases :
- A study involving patients with COPD showed that treatment with the compound resulted in improved lung function and reduced exacerbation rates.
-
Cancer Therapy :
- Clinical trials are underway to evaluate the efficacy of this compound in combination therapies for breast cancer, showing promise in enhancing the effects of existing chemotherapeutics.
Q & A
Q. How can researchers optimize derivatization to enhance bioavailability or selectivity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility, guided by calculated partition coefficients (LogP). Pharmacophore modeling prioritizes modifications that retain target binding while reducing off-target interactions. In vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) validate improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
